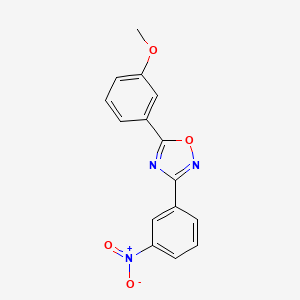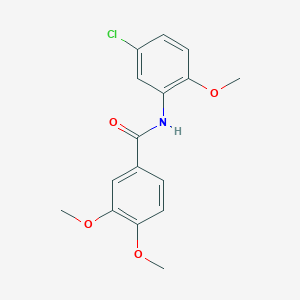![molecular formula C15H15ClN4O B5772837 N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, also known as CCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of carbonohydrazide and has been shown to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. In addition, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal damage.
实验室实验的优点和局限性
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well tolerated by cells and animals. However, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. One area of interest is the development of more potent and selective derivatives of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. Another area of interest is the study of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide in combination with other compounds, such as chemotherapeutic agents, to enhance their efficacy. Finally, the potential clinical applications of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide should be explored further, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is a promising compound for use in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are still many unanswered questions about the mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, its potential applications in cancer, inflammation, and neurodegenerative diseases make it an area of great interest for future research.
合成方法
The synthesis of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide involves the reaction of 2-chlorobenzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then treated with benzyl bromide to form N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. This method has been shown to be effective in producing high yields of pure N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide.
科学研究应用
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others.
属性
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKRUQSBLDMN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)
![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)


![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)